molecular formula C15H25ClN2O B3026407 N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride CAS No. 2095432-59-8

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride

Cat. No.: B3026407
CAS No.: 2095432-59-8
M. Wt: 284.82 g/mol
InChI Key: FJZNVFFTIKWXMA-UHFFFAOYSA-N
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Description

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Scientific Research Applications

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-4-piperidone, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

Future Directions

Piperidine, a similar compound, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests potential future directions for the study and application of “N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride”.

Preparation Methods

The synthesis of N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride typically involves a multi-step process. One common method includes the reaction of benzylamine with methanol to produce N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Comparison with Similar Compounds

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility .

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZNVFFTIKWXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095432-59-8
Record name 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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